![molecular formula C21H26N2O3 B2662673 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 215040-77-0](/img/structure/B2662673.png)
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
Vue d'ensemble
Description
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound with a unique structural framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multi-step organic reactions. The process begins with the formation of the tetrahydro-pyrrolo[3,2,1-ij]quinoline core, followed by the introduction of the propionyl and acetyl-piperidine groups. Common reagents include:
Starting materials: 1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinoline
Reaction conditions: moderate temperature, inert atmosphere, use of catalysts such as palladium or copper
Industrial Production Methods
Industrial-scale production leverages streamlined synthetic pathways with optimized yields. Large-scale reactors and automation technologies are often employed to maintain high efficiency and purity. Specific conditions may involve high-pressure hydrogenation and advanced chromatographic techniques for purification.
Analyse Des Réactions Chimiques
Types of Reactions
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one can undergo several types of reactions, including:
Oxidation: Conversion to more oxidized states using agents like potassium permanganate or chromium trioxide
Reduction: Reduction of functional groups using lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by catalysts and specific solvents
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, ethanol, dichloromethane
Major Products Formed
Depending on the reaction conditions, the major products can vary. For example, oxidation might yield more complex quinoline derivatives, whereas reduction could simplify the compound’s structure by removing oxygen-containing groups.
Applications De Recherche Scientifique
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one has various applications:
Chemistry: : Utilized as a building block for more complex molecular architectures
Biology: : Investigated for its potential role in modulating biological pathways and interactions
Medicine: : Explored for therapeutic applications, particularly in targeting specific receptors or enzymes
Industry: : Employed in the synthesis of advanced materials or pharmaceuticals
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, influencing their activity:
Molecular Targets: : Receptors, enzymes, ion channels
Pathways Involved: : Signal transduction pathways, metabolic pathways
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as:
8-[3-(1-Methyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
8-[3-(1-Benzyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one stands out due to its unique acetyl and propionyl modifications, which confer distinct chemical reactivity and biological activity.
Similar Compounds
8-[3-(1-Methyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
8-[3-(1-Benzyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
This differentiation highlights the uniqueness of the compound in terms of its applications and mechanisms of action.
Propriétés
IUPAC Name |
6-[3-(1-acetylpiperidin-4-yl)propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBGGGMWJBWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B2662594.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide](/img/structure/B2662595.png)
methanone](/img/structure/B2662597.png)

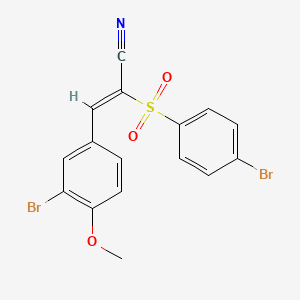
![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)
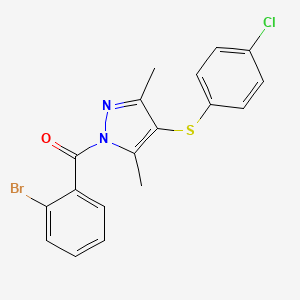
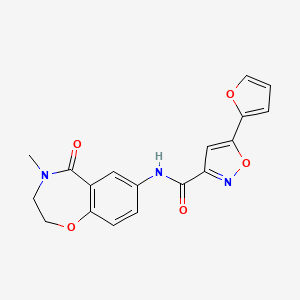
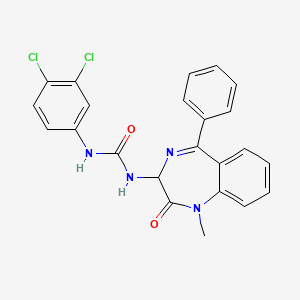
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)
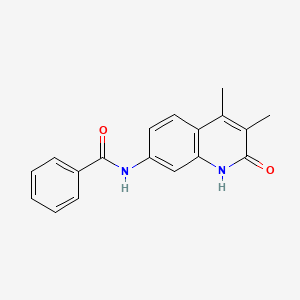
![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2662612.png)

